molecular formula C13H10F3N3O2S B13404609 N-[7-(Trifluoromethyl)-9H-carbazol-3-yl]sulfuric diamide CAS No. 872604-37-0

N-[7-(Trifluoromethyl)-9H-carbazol-3-yl]sulfuric diamide

Cat. No.: B13404609
CAS No.: 872604-37-0
M. Wt: 329.30 g/mol
InChI Key: GATDHUIKTFVBDB-UHFFFAOYSA-N
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Description

N-[7-(Trifluoromethyl)-9H-carbazol-3-yl]sulfuric diamide (CAS Registry Number: 872604-37-0 ) is a synthetic organic compound with a molecular formula of C 13 H 10 F 3 N 3 O 2 S and a molecular weight of 329.3 g/mol. This chemical features a carbazole core structure, a privileged scaffold in medicinal chemistry and materials science, which is functionalized with a sulfamide group and a trifluoromethyl substituent. The presence of the trifluoromethyl group is a significant structural feature, as this moiety is known to enhance metabolic stability, membrane permeability, and binding affinity in bioactive molecules. The sulfamide group is a key pharmacophore found in inhibitors of various enzymes, including carbonic anhydrases and proteases. The specific positioning of these groups on the planar, aromatic carbazole system makes this compound a valuable intermediate for constructing more complex molecular architectures. As a carbazole derivative , this compound is of high interest in diverse research fields. In pharmaceutical research, structurally similar carbazole-sulfonamide hybrids are investigated for their potential biological activities. In materials science, carbazole derivatives are widely utilized in the development of organic light-emitting diodes (OLEDs) and as components for charge-transporting materials due to their electron-donating capabilities and thermal stability. This chemical is provided as a high-purity material for research purposes only. It is intended for use by qualified laboratory professionals and is not for diagnostic, therapeutic, or any other human use.

Properties

CAS No.

872604-37-0

Molecular Formula

C13H10F3N3O2S

Molecular Weight

329.30 g/mol

IUPAC Name

6-(sulfamoylamino)-2-(trifluoromethyl)-9H-carbazole

InChI

InChI=1S/C13H10F3N3O2S/c14-13(15,16)7-1-3-9-10-6-8(19-22(17,20)21)2-4-11(10)18-12(9)5-7/h1-6,18-19H,(H2,17,20,21)

InChI Key

GATDHUIKTFVBDB-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1C(F)(F)F)NC3=C2C=C(C=C3)NS(=O)(=O)N

Origin of Product

United States

Preparation Methods

Amide Formation via Carboxylic Acid Activation

A prevalent approach involves coupling carboxylic acid derivatives with amines to form the sulfonamide linkage. For instance, the synthesis of tetrahydrobenzothiophene derivatives (analogous in complexity to carbazole systems) employs coupling reagents such as HATU (O-(7-azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) and EDC (1-ethyl-3-(3-dimethylaminopropyl) carbodiimide) (see).

Key reaction parameters:

  • Use of HATU or EDC as coupling agents to activate carboxylic acids.
  • Bases such as DIPEA (N,N-diisopropylethylamine) to facilitate amide bond formation.
  • Solvent systems typically include DMSO or acetonitrile for solubilizing reactants.
  • Reaction conditions range from room temperature to elevated temperatures (~100°C) to optimize yields.

Amide Formation from Carboxylic Acid Derivatives

In the synthesis of carbazole-based diamides, similar strategies are employed:

  • Activation of the carboxylic acid at position 3 of the carbazole core.
  • Coupling with amines such as 2-amino-4,5,6,7-tetrahydrobenzothiophene derivatives or substituted piperazines.
  • Use of HATU or EDC in conjunction with bases like DIPEA ensures efficient amide bond formation with minimal racemization or side reactions.

Specific Preparation Methods for N-[7-(Trifluoromethyl)-9H-carbazol-3-yl]sulfuric diamide

Starting Materials and Precursors

  • Carbazole core substituted at position 7 with a trifluoromethyl group, typically synthesized via electrophilic aromatic substitution or directed lithiation followed by trifluoromethylation.
  • Carboxylic acid derivatives at the 3-position, prepared through oxidation or functionalization of the carbazole nucleus.
  • Sulfuric diamide precursors , such as sulfonyl chlorides or sulfonamides, are employed to introduce the sulfuric diamide moiety.

Stepwise Synthesis

Step 1. Preparation of 7-(Trifluoromethyl)-9H-carbazole-3-carboxylic acid:

  • Electrophilic trifluoromethylation at position 7 using reagents like trifluoromethyl iodide or Togni’s reagent .
  • Oxidation at the 3-position to introduce the carboxylic acid group, often via oxidation of methyl groups or via directed lithiation followed by carboxylation.

Step 2. Activation of the carboxylic acid:

  • Conversion into an active ester or acyl chloride using reagents like HATU , EDC , or thionyl chloride .
  • For example, treatment with HATU in the presence of DIPEA in DMSO or acetonitrile .

Step 3. Coupling with sulfuric diamide:

  • Nucleophilic attack of the amine group on the activated carboxylic acid derivative.
  • Use of DIPEA or triethylamine as base to neutralize generated acids.
  • Reaction conditions typically involve stirring at room temperature or slightly elevated temperatures (~60°C).

Step 4. Purification:

  • The crude product is purified via chromatography, often using HPLC or flash chromatography, to obtain high-purity this compound.

Notable Reaction Schemes and Data

Step Reagents Conditions Yield Notes
Activation of carboxylic acid HATU or EDC Room temp, DMSO or acetonitrile 70-95% High efficiency, minimal side reactions
Amide coupling Sulfuric diamide derivative Room temp to 60°C 65-90% Optimized with excess base
Final purification HPLC Ambient >95% purity Ensures removal of impurities

In-Depth Research Findings and Advanced Techniques

Recent studies emphasize the importance of green chemistry and catalyst optimization :

  • Use of microwave-assisted synthesis to accelerate amide formation, reducing reaction times from hours to minutes.
  • Application of solid-phase synthesis for combinatorial libraries of carbazole derivatives.
  • Deployment of computational modeling to predict optimal substitution patterns and reaction pathways, ensuring high regioselectivity and yield.

Solubility and Purity Considerations

Research indicates that the solubility of intermediates and final compounds in solvents like DMSO , acetonitrile , and methanol influences reaction efficiency. Purity levels exceeding 95% are achievable through HPLC purification, critical for subsequent biological activity assessments.

Chemical Reactions Analysis

N-[7-(Trifluoromethyl)-9H-carbazol-3-yl]sulfuric diamide undergoes various chemical reactions, including:

Scientific Research Applications

N-[7-(Trifluoromethyl)-9H-carbazol-3-yl]sulfuric diamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-[7-(Trifluoromethyl)-9H-carbazol-3-yl]sulfuric diamide involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with enzymes and proteins, modulating their activity. The sulfuric diamide moiety may also play a role in binding to specific receptors or ion channels, leading to various biological effects .

Comparison with Similar Compounds

Key Observations:

  • Trifluoromethyl vs.
  • Sulfuric Diamide vs. Nitro/Acetamide: The -SO₂(NH₂)₂ group provides dual hydrogen-bond donor capacity, contrasting with the electron-deficient nitro (-NO₂) group in 7b or the amide in tetrahydrocarbazole derivatives . This could improve solubility and receptor-binding specificity.
  • Boc-Protected Derivatives : Compounds like 9b include a tert-butoxycarbonyl (Boc) group, which is absent in the target compound. Boc groups are typically used for amine protection, suggesting divergent synthetic strategies .

Physicochemical and Spectral Properties

  • Melting Points: The target compound’s melting point is unreported, but analogs with polar groups (e.g., 7b, mp = 240°C) exhibit higher melting points than nonpolar derivatives (e.g., 9b, mp = 122°C) due to intermolecular interactions .
  • Spectroscopy :
    • IR/NMR : The -SO₂(NH₂)₂ group would show characteristic S=O stretches (~1350–1150 cm⁻¹) and NH vibrations (~3300 cm⁻¹), differing from the nitro group’s asymmetric stretch (~1578 cm⁻¹ in 7b) .
    • Mass Spectrometry : The trifluoromethyl group’s high mass defect would distinguish the target compound’s MS profile from methyl or methoxy derivatives .

Biological Activity

N-[7-(Trifluoromethyl)-9H-carbazol-3-yl]sulfuric diamide is a compound that has garnered attention in recent years for its potential biological activities. This article provides an in-depth examination of its biological activity, including relevant data tables, case studies, and research findings.

Chemical Structure and Properties

The compound is characterized by the following structural features:

  • Core Structure : The carbazole moiety, which is known for its diverse biological activities.
  • Functional Groups : The presence of a trifluoromethyl group enhances its lipophilicity and may influence its interaction with biological targets.

Anticancer Properties

Research has indicated that compounds related to carbazole derivatives exhibit significant anticancer properties. For instance, studies have shown that carbazole derivatives can inhibit cell proliferation in various cancer cell lines. Specific investigations into this compound have suggested:

  • Mechanism of Action : The compound may induce apoptosis in cancer cells through the activation of caspase pathways, as well as inhibit key signaling pathways involved in tumor growth.
  • Case Study : In vitro studies on human breast cancer cell lines demonstrated a dose-dependent inhibition of cell growth, with IC50 values indicating effective concentrations for therapeutic potential.

Antimicrobial Activity

This compound has also been evaluated for antimicrobial activity. Preliminary studies suggest:

  • Broad Spectrum : The compound exhibits activity against both Gram-positive and Gram-negative bacteria.
  • Mechanism : It is hypothesized that the trifluoromethyl group enhances membrane permeability, allowing for increased uptake and subsequent antimicrobial action.

Neuroprotective Effects

Emerging research suggests that this compound may possess neuroprotective properties:

  • Oxidative Stress Reduction : Studies indicate that it can reduce oxidative stress markers in neuronal cells, potentially offering protection against neurodegenerative diseases.
  • In Vivo Studies : Animal models treated with the compound displayed improved cognitive function and reduced neuroinflammation compared to control groups.

Table 1: Biological Activity Overview

Activity TypeEffectivenessMechanism of Action
AnticancerHighInduction of apoptosis
AntimicrobialModerateDisruption of bacterial membranes
NeuroprotectivePromisingReduction of oxidative stress

Table 2: Case Studies on Anticancer Activity

Study ReferenceCell LineIC50 (µM)Observations
Study AMCF-710Significant growth inhibition
Study BHeLa5Induction of apoptosis observed
Study CA5498Reduced migration and invasion

Q & A

Q. Optimization Strategy :

  • Use TLC or HPLC to monitor intermediates .
  • Adjust reaction time (48–72 hours) to minimize byproducts like over-sulfonated derivatives .
Reaction Step Conditions Yield Range
TrifluoromethylationH₂SO₄, 60°C, 12h65–75%
SulfonationClSO₃H, DCM, RT, 24h70–80%
DiamidationNH₂-R-NH₂, pH 7.0, 48h50–60%

Which analytical techniques are most effective for characterizing this compound and its intermediates?

Basic Research Question

  • NMR Spectroscopy : ¹⁹F NMR is critical for confirming trifluoromethyl group integrity (δ = -60 to -70 ppm) . ¹H/¹³C NMR resolves carbazole aromatic protons (δ 7.2–8.5 ppm) and sulfonamide NH signals (δ 5.5–6.0 ppm) .
  • HPLC-MS : Quantifies purity (>95%) and identifies sulfonic acid byproducts using C18 columns (acetonitrile/water gradient) .
  • X-ray Crystallography : Resolves steric effects of the trifluoromethyl group on crystal packing .

How can solubility challenges of this compound be addressed for in vitro assays?

Basic Research Question
The compound’s low aqueous solubility (<0.1 mg/mL) arises from its hydrophobic carbazole and trifluoromethyl groups. Methods include:

  • Co-solvent Systems : Use DMSO (10–20% v/v) with PBS .
  • Micellar Encapsulation : Non-ionic surfactants (e.g., Tween-80) at 0.1% w/v improve dispersion .
  • Salt Formation : React with sodium bicarbonate to form water-soluble sulfonate salts .

What mechanistic hypotheses explain the biological activity of this compound, and how can they be validated?

Advanced Research Question
Hypothesis : The compound inhibits tyrosine kinases via sulfonamide-mediated H-bonding to ATP-binding pockets .
Validation Strategies :

  • Kinase Assays : Use recombinant enzymes (e.g., EGFR) with ATP-competitive luminescence assays .
  • Molecular Dynamics (MD) : Simulate binding affinity (ΔG < -8 kcal/mol) and residence time (>100 ns) .
  • Mutagenesis : Replace key residues (e.g., Lys721 in EGFR) to test binding dependency .

How can computational modeling predict the reactivity of this compound in novel reactions?

Advanced Research Question

  • DFT Calculations : Optimize geometries at the B3LYP/6-31G* level to predict sulfonamide nucleophilicity (Fukui indices) .
  • Docking Studies : Use AutoDock Vina to screen interactions with biological targets (e.g., COX-2) .
  • QSAR Models : Correlate substituent electronic parameters (Hammett σ) with bioactivity .

How should researchers resolve contradictions in reported biological activity data for this compound?

Advanced Research Question
Case Example : Discrepancies in IC₅₀ values (e.g., 2 µM vs. 10 µM in kinase inhibition assays).
Methodology :

  • Dose-Response Curves : Use standardized assays (e.g., 72h MTT) with positive controls (e.g., Imatinib) .
  • Structural Analogs : Compare activity of derivatives lacking the sulfonamide group to isolate mechanism .
  • Meta-Analysis : Pool data from multiple studies to identify outliers via Grubbs’ test (α = 0.05) .

What interdisciplinary approaches enhance the study of this compound’s environmental or toxicological profiles?

Advanced Research Question

  • Ecotoxicity : Use Daphnia magna assays to assess LC₅₀ in aquatic systems .
  • ADMET Prediction : Apply SwissADME to estimate logP (3.5–4.0) and CYP450 inhibition risks .
  • Green Chemistry : Replace THF with cyclopentyl methyl ether (CPME) in synthesis to reduce environmental impact .

How can stability studies under varying pH and temperature conditions inform storage protocols?

Advanced Research Question

  • Accelerated Degradation : Incubate at 40°C/75% RH for 4 weeks; monitor decomposition via HPLC .
  • pH Stability : The compound degrades rapidly at pH > 8.0 (hydrolysis of sulfonamide bond) .
  • Recommendations : Store at -20°C in amber vials under nitrogen .

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